molecular formula C8H18Cl2N2O4 B6164945 3-[(2-aminoethyl)(2-carboxyethyl)amino]propanoic acid dihydrochloride CAS No. 141702-92-3

3-[(2-aminoethyl)(2-carboxyethyl)amino]propanoic acid dihydrochloride

Cat. No.: B6164945
CAS No.: 141702-92-3
M. Wt: 277.1
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Description

3-[(2-aminoethyl)(2-carboxyethyl)amino]propanoic acid dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2O4. It is also known by its IUPAC name, 3,3’-((2-aminoethyl)azanediyl)dipropionic acid dihydrochloride . This compound is characterized by the presence of amino and carboxyethyl groups, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-aminoethyl)(2-carboxyethyl)amino]propanoic acid dihydrochloride typically involves the reaction of β-alanine with ethylenediamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-[(2-aminoethyl)(2-carboxyethyl)amino]propanoic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2-aminoethyl)(2-carboxyethyl)amino]propanoic acid dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2-aminoethyl)(2-carboxyethyl)amino]propanoic acid dihydrochloride involves its interaction with specific molecular targets. The amino and carboxyethyl groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, thereby modulating their activity. This compound can influence various biochemical pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-aminoethyl)(2-carboxyethyl)amino]propanoic acid dihydrochloride stands out due to its unique combination of amino and carboxyethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

141702-92-3

Molecular Formula

C8H18Cl2N2O4

Molecular Weight

277.1

Purity

95

Origin of Product

United States

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